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Description
Dimethylsilyl isocyanate, with the CAS number 100238-69-5 and molecular formula C 3 H 7 NOSi, is a specialized organosilicon compound that serves as a valuable building block in materials science and organic synthesis . This reagent is primarily used in the preparation of various silyl isocyanates, which are key intermediates for introducing isocyanate functionality onto silicon-containing backbones . A common synthetic route involves the reaction of halogenated silanes, such as chlorosilanes, with urea or its derivatives in polar aprotic solvents, facilitating the coupling of the silyl group with the isocyanate function ([N]=C=O) . The primary research value of this compound lies in its application for the development of advanced silicone polymers and hybrid materials. Researchers utilize it to modify surfaces or create novel copolymers with tailored properties. It is critical to handle this compound with care in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic uses.
Structure
2D Structure
Chemical Structure Depiction
Properties
CAS No.
100238-69-5
Molecular Formula
C3H6NOSi
Molecular Weight
100.17 g/mol
InChI
InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3
InChI Key
KSRZVSIEWYZEQQ-UHFFFAOYSA-N
SMILES
C[Si](C)N=C=O
Canonical SMILES
C[Si](C)N=C=O
Origin of Product
United States
Synthetic Methodologies for Dimethylsilyl Isocyanate and Related Organosilicon Isocyanates
Phosgene-Free Approaches to Silyl (B83357) Isocyanate Synthesis
The toxicity of phosgene (B1210022), a traditional reagent for isocyanate production, has driven the development of alternative, safer synthetic routes. nih.gov These phosgene-free methods often leverage thermal energy or benign C1 building blocks like carbon dioxide.
Thermal decomposition, or thermolysis, of specific precursor molecules provides a direct, phosgene-free pathway to isocyanates. The thermolysis of carbamates, in particular, has been identified as a promising alternative to the phosgene method for producing isocyanates. mdpi.com This process can be conducted in either the gas or liquid phase. mdpi.com
Gas-phase thermolysis of carbamates is typically carried out at high temperatures, often around 400°C. mdpi.com Studies on the non-catalytic thermal decomposition of N-alkylcarbamates in a gas-phase flow reactor have been conducted over a wide temperature range of 200 to 450°C. butlerov.com However, the process is often reversible, which can complicate its industrial application. butlerov.com To mitigate this and lower the required temperature, liquid-phase methods have been developed, often employing high-boiling inert solvents. mdpi.com
A key innovation in this area is the thermolysis of silylated carbamates. Silylation of the carbamate (B1207046) can significantly lower the temperature required for the cleavage reaction. A patented process describes a method wherein a disilylated carbamate is converted to an isocyanate via thermolysis. nih.gov This process avoids the need for a catalyst and can be carried out at comparatively moderate temperatures. nih.gov The thermal decomposition of isopropyl-carbamate at 275°C has been shown to yield an isocyanate-rich mixture. nih.gov
Table 1: Comparison of Thermolytic Methods for Isocyanate Synthesis
This table provides a summary of different thermolytic approaches to generate isocyanates.
Carbon dioxide (CO₂) serves as an inexpensive, abundant, and non-toxic C1 building block, making it an attractive alternative to phosgene for isocyanate synthesis. researchgate.net The primary strategy involves the reaction of CO₂ with silylamines. This reaction proceeds through the initial formation of silylcarbamates, which can then be converted to the desired products. researchgate.net
A notable phosgene-free route involves the insertion of carbon dioxide into an aminosilane. nih.gov This step forms an O-silyl carbamate, which serves as a key intermediate. This intermediate is then further silylated and subsequently undergoes thermolysis to produce the final isocyanate, demonstrating a complete synthesis pathway starting from CO₂. nih.gov Research has also shown that N,O-bis(trimethylsilyl)acetamide (BSA) can facilitate a solvent-free, one-step catalytic synthesis of ureas from amines and atmospheric CO₂, which proceeds via silylcarbamate intermediates. researchgate.net
Classical Preparative Routes for Organosilicon Isocyanates
Traditional methods for preparing organosilicon isocyanates often rely on the reaction of silicon halides with various nitrogen-containing reagents. These routes are well-established and provide reliable access to the target compounds.
A primary and direct method for synthesizing dimethylsilyl isocyanate involves the reaction of a silyl halide with a cyanate (B1221674) salt. The reaction of chlorodimethylsilane (B94632) with silver isocyanate (AgNCO) produces this compound and silver chloride. While effective and yielding a high-purity product, this method requires strict anhydrous conditions and the use of expensive silver salts.
An alternative to silver cyanate is the use of urea (B33335). The reaction of silyl chlorides with urea has been investigated, but it typically requires harsh conditions. For example, the reaction of trimethylsilyl (B98337) chloride with urea necessitates temperatures of 240-300°C under pressure to achieve a maximum yield of 65-75%. google.com The synthesis of dimethylsilyl diisocyanate from dimethylsilyl dichloride and urea under similar conditions resulted in a very low yield of only 5-10%. google.com The use of a high-boiling solvent such as N-methylpyrrolidone or sulfolane (B150427) allows the reaction to proceed at more moderate temperatures of 130-160°C. google.com In a specific example, reacting dimethyldichlorosilane with urea in sulfolane at temperatures up to 180°C yielded a liquid product containing 46% dimethyldiisocyanatosilane. google.com
Table 2: Synthesis of Silyl Isocyanates from Silyl Chlorides
This table summarizes reaction conditions and yields for the synthesis of silyl isocyanates from silyl chlorides and nitrogen-containing reagents.
While the direct conversion of trimethylsilyl ethers to silyl isocyanates is not a commonly reported method, related exchange reactions provide a pathway to modify the silyl group of an existing silyl isocyanate. A key example is the transsilylation reaction. In this approach, an exchange reaction between trimethylsilyl isocyanate and dimethylsilane (B7800572) diol yields this compound and trimethylsilanol. This scalable method allows for the synthesis of this compound from a different silyl isocyanate precursor, though it may lead to the formation of mixed siloxane byproducts.
In a different context, trimethylsilyl ethers can be used as starting materials to produce alkyl isocyanates. For instance, the treatment of trimethylsilyl ethers with a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (Bu₄NOCN) in acetonitrile (B52724) yields alkyl isocyanates. organic-chemistry.org This method, however, converts the R-O-SiMe₃ group to an R-NCO group, rather than producing a silyl isocyanate of the R₃Si-NCO type.
Catalytic Strategies in the Synthesis of Silyl Isocyanates
The development of catalytic methods offers pathways to synthesize silyl isocyanates with greater efficiency and under milder conditions. These strategies often focus on improving classical reactions, such as the reaction between silyl halides and alkali metal cyanates.
Phase-transfer catalysis using crown ethers has been shown to be highly effective. While early attempts to use quaternary ammonium (B1175870) phase-transfer catalysts for the reaction of trimethylchlorosilane with sodium or potassium cyanate failed, the addition of a small amount of 18-crown-6 (B118740) ether was found to catalyze a vigorous reaction, leading to a nearly quantitative yield of trimethylsilyl isocyanate. This process allows for the use of less expensive alkali metal cyanates in place of silver salts, using an inert solvent at temperatures ranging from 0°C to 200°C.
Lewis acids are also employed in catalytic roles in isocyanate chemistry. For example, sulfonyl isocyanates can be synthesized in high yield and purity by reacting the corresponding sulfonyl chlorides with trimethylsilyl isocyanate in the presence of catalytic amounts of Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄). Furthermore, palladium-catalyzed cross-coupling reactions provide a modern route to aryl isocyanates from aryl chlorides or triflates and sodium cyanate. thieme-connect.de The in situ generated isocyanate can then be used to synthesize other derivatives like ureas in a one-pot procedure. thieme-connect.de
Transition Metal-Mediated Silicon-Nitrogen Bond Formation
The formation of silicon-nitrogen (Si-N) bonds, a critical step in the synthesis of silyl isocyanates, is effectively mediated by a variety of transition metal catalysts. These metals facilitate the coupling of silicon-based precursors with nitrogen sources, often under mild conditions.
Cobalt complexes, particularly those with triazine-based PNP ligands, have demonstrated high activity and chemoselectivity in the dehydrogenative coupling of silanes and amines to form aminosilanes. scibasejournals.org More directly related to isocyanate synthesis, cobalt silylene complexes have been shown to be effective platforms for catalytic isocyanate generation. acs.org In these systems, the Co=Si linkage engages in cooperative activation of an organic azide (B81097), where nitrene transfer occurs across the Co-Si bond, leading to the formation of the isocyanate product. acs.org
Low-coordinate iron complexes offer another route. For instance, iron silylamide complexes react with carbon dioxide (CO₂) to produce trimethylsilyl isocyanate and an iron siloxide complex. rsc.org This transformation highlights a method for achieving high selectivity in isocyanate formation through a carefully controlled, two-stage reaction. rsc.org
Gold-based catalysts, particularly gold nanoparticles supported on alumina (B75360) (Au/Al₂O₃), are effective in converting various hydrosilanes into the corresponding silyl isocyanates. nih.gov This heterogeneous catalysis method allows for the use of urea as a stable, solid source of isocyanic acid (HNCO) in situ. nih.gov Rhodium(III) complexes have also been extensively studied for C-H bond functionalization, including reactions involving isocyanates, demonstrating their versatility in mediating bond formations involving nitrogen-containing functional groups. acs.orgresearchgate.netd-nb.infonih.goviupac.org
Molybdenum dinitrogen complexes have also been explored for the synthesis of organonitrogen compounds. mdpi.com These systems can activate dinitrogen and, through subsequent reactions with electrophiles like CO, can generate isocyanate derivatives, showcasing a pathway from N₂ to complex organic molecules. mdpi.com
Table 1: Examples of Transition Metals in Si-N Bond Formation and Isocyanate Synthesis
Heterodehydrocoupling and N-Silylation Pathways for Silyl Isocyanates
Heterodehydrocoupling and N-silylation represent atom-economical and efficient strategies for synthesizing silyl isocyanates. These methods involve the formation of a Si-N bond through the coupling of a silane (B1218182) with a nitrogen-containing substrate, often with the liberation of a small molecule like hydrogen gas (H₂). scibasejournals.org
Dehydrocoupling between silanes and amines is a green method that produces H₂ as the sole byproduct, simplifying purification. scibasejournals.org This concept has been extended to the synthesis of silyl isocyanates. A notable example is the gold-catalyzed reaction between a hydrosilane and isocyanic acid, which is generated in situ from the decomposition of urea. nih.gov This process is a true heterodehydrocoupling reaction, forming the silyl isocyanate and H₂. nih.gov
N-silylation is another key pathway. This involves the reaction of a compound containing an N-H bond with a silylating agent. For the synthesis of isocyanates, this can be achieved through a multi-step process where a carbamate is first formed and then silylated. For example, O-silylated carbamates can be reacted with a second silylating agent to install a silyl group on the nitrogen atom, forming an N,O-bis-silylated carbamate. nih.gov Subsequent thermolysis of this intermediate leads to the elimination of a disiloxane (B77578) and formation of the desired isocyanate. nih.govnih.gov This pathway leverages the strategic silylation of both the oxygen and nitrogen atoms of a carbamate precursor to facilitate the final elimination step. nih.gov Similarly, the reaction can start with the N-silylation of a thiobenzhydrazide, which then undergoes further transformation. researchgate.net
Table 2: Heterodehydrocoupling and N-Silylation Routes to Silyl Isocyanates
Mechanistic Insights into Catalytic Silyl Isocyanate Formation
Understanding the mechanisms behind the catalytic formation of silyl isocyanates is crucial for optimizing reaction conditions and expanding their scope. Several distinct mechanistic pathways have been proposed depending on the catalyst system employed.
For the heterogeneous catalysis using gold nanoparticles on alumina (Au/Al₂O₃), the reaction between hydrosilanes and urea proceeds via a truly heterogeneous mechanism. nih.gov The catalyst facilitates the dehydrogenative coupling at its surface and can be recovered and reused without significant loss of activity. nih.gov A proposed mechanism for a related gold-catalyzed system involves the formation of a hypervalent silicon intermediate. scibasejournals.org
In the case of homogeneous catalysis with a cobalt silylene complex, a detailed catalytic cycle has been elucidated using DFT calculations. acs.org The proposed mechanism involves:
Coordination of an organic azide to the silicon center of the cobalt silylene complex.
Elimination of dinitrogen (N₂) to deliver a nitrene to the Si-Co bond, forming a silylamide-like intermediate.
Coupling of this stabilized nitrene with carbon monoxide (CO) to generate a cobalt-bound isocyanate adduct.
Dissociation of the final isocyanate product, regenerating the catalyst for the next cycle.
A key feature of this mechanism is the dual-site reactivity of the Co=Si linkage, which allows the two substrates (azide and CO) to bind to different sites, avoiding catalyst poisoning. acs.org
For low-coordinate iron complexes reacting with CO₂, kinetic studies and the isolation of a thermally unstable intermediate have provided significant mechanistic insight. rsc.org The reaction is a two-stage process where CO₂ inserts into the Fe-N bond of the silylamide complex. This is followed by a rearrangement involving the migration of the silyl group from the nitrogen to the oxygen of the inserted CO₂ unit, which then cleaves to release trimethylsilyl isocyanate and an iron siloxide. The presence of a coordinating solvent like THF was found to influence the rates of both steps. rsc.org
Beyond direct silylation methods, other synthetic transformations that generate isocyanate intermediates are being explored for their potential application in organosilicon chemistry. These include novel C-H functionalization reactions and classic rearrangement reactions.
Rearrangement Reactions for Isocyanate Generation in Organosilicon Contexts
Classic name reactions that proceed via an isocyanate intermediate, such as the Curtius, Hofmann, and Lossen rearrangements, are powerful tools for generating this functional group and have been applied within the field of organosilicon chemistry. nih.gov
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. lscollege.ac.inmasterorganicchemistry.comnih.govwikipedia.org This method has been directly used to synthesize organosilicon diisocyanates from the corresponding organosilicon acid diazides. researchgate.net The rearrangement proceeds through a concerted mechanism with retention of configuration of the migrating group. lscollege.ac.innih.gov The resulting silyl isocyanate can then be used in subsequent reactions.
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgnumberanalytics.comresearchgate.net The reaction is typically carried out with bromine and a strong base. researchgate.net In an organosilicon context, an amide containing a silicon moiety can undergo this rearrangement. The resulting isocyanate can be trapped by various nucleophiles. For instance, trapping with 2-(trimethylsilyl)ethanol (B50070) can yield a Teoc-protected amine. numberanalytics.com
The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. acs.orgorganic-chemistry.org The reaction is often mediated by an activating agent like carbonyldiimidazole (CDI) under mild conditions. google.com This provides a phosgene-free route to isocyanates. organic-chemistry.org By analogy, a silicon-containing hydroxamic acid could serve as a substrate for this rearrangement, providing a pathway to silyl isocyanates.
A related transformation described in a patent is a σ-rearrangement of [3-(trimethoxysilyl)propyl] methyl carbamate with methyl trichlorosilane (B8805176) to yield 3-isocyanatopropyltrimethoxysilane (B97296) directly. This one-step synthesis is reported to give high yields and is suitable for industrial production.
Table 4: Rearrangement Reactions for Generating Isocyanates
Rearrangement
Substrate
Key Intermediate
Application in Organosilicon Context
Reference(s)
Curtius
Acyl Azide
Isocyanate
Direct synthesis of organosilicon diisocyanates from organosilicon acid diazides.
Direct conversion of a silyl carbamate to a silyl isocyanate using methyl trichlorosilane.
Fundamental Mechanistic Investigations of the Isocyanate Group in Organosilicon Systems
The behavior of the isocyanate group when bonded to silicon is a subject of significant academic interest. The silicon atom influences the electronic structure of the N=C=O group, modulating its reactivity compared to simple organic isocyanates. Mechanistic studies focus on understanding these electronic effects and the pathways of its characteristic reactions.
The central carbon atom of the isocyanate group is highly electrophilic and readily undergoes nucleophilic attack. This is the most fundamental reaction pathway for silyl isocyanates. masterorganicchemistry.com A wide variety of nucleophiles, including alcohols, amines, and water, can add to the C=N double bond of the isocyanate. masterorganicchemistry.comnih.gov For instance, the reaction with alcohols yields silyl-substituted carbamates, while reactions with amines produce corresponding silyl-urea derivatives. nih.govwikipedia.org
A plausible mechanism involves the nucleophile attacking the electrophilic carbon, leading to a tetrahedral intermediate. Subsequent proton transfer results in the final addition product. masterorganicchemistry.com The reaction of silyl isocyanates with silylamines, for example, leads to the formation of silylurea derivatives through the insertion of the isocyanate into the Si-N bond of the amine. acs.org
The direct addition of a nitrile anion to isocyanates has been demonstrated for the synthesis of cyanoformamides. unimi.it In a specific study, dimethylphenylsilyl cyanide, activated by a Lewis base, served as a cyanide anion reservoir. The high electrophilicity of the silicon in this reagent facilitates the rapid release of the cyanide nucleophile, which then attacks the isocyanate. unimi.it This highlights how the silicon substituent can be engineered to control the release and reactivity of associated nucleophiles. unimi.it
Table 1: Nucleophilic Addition Reactions of Silyl Isocyanates
Nucleophile
Reagent Example
Product Type
Alcohol (R'-OH)
Ethanol
Silyl Carbamate
Amine (R'-NH₂)
Aniline
Silyl Urea
Water (H₂O)
Water
Silyl Carbamic Acid (unstable)
Silylamine
Trimethylsilylamine
Silylurea
This table illustrates the general outcomes of nucleophilic additions to a silyl isocyanate moiety.
Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are crucial in understanding silyl isocyanates. wikipedia.org These effects arise from the interaction between atomic or molecular orbitals, which can place geometric constraints on the molecule and its transition states. wikipedia.org
A key stereoelectronic interaction in organosilicon compounds is the β-silicon effect, which involves the stabilization of a developing positive charge on a carbon atom beta to the silicon atom. researchgate.net This occurs through hyperconjugation, where the σ orbital of the Si-C bond donates electron density into an adjacent empty p orbital or a π* anti-bonding orbital. While this effect is pronounced in carbocations, related interactions influence the ground state and transition states of silyl isocyanates. The electron-donating nature of the silyl group can increase the electron density on the isocyanate's nitrogen atom, potentially influencing the electrophilicity of the carbonyl carbon.
The geometry of the molecule is critical for these orbital overlaps. For a stabilizing interaction to occur, the donor and acceptor orbitals must be well-aligned, typically in an anti-periplanar arrangement. wikipedia.org This geometric constraint affects the preferred conformation and the activation energy of reactions. For example, the interaction between the Si-C bond and the π* system of the isocyanate depends on the rotational angle around the Si-N bond. These stereoelectronic factors can influence not only the rate of nucleophilic attack but also the outcomes of more complex cycloaddition reactions. wikipedia.orgresearchgate.net
Diverse Reaction Pathways with Organic and Organometallic Substrates
This compound engages in a variety of transformations with different classes of reagents, leading to a wide range of valuable chemical structures.
The reaction of organosilicon isocyanates with hydrazine (B178648) and its derivatives has been systematically studied. scispace.comdntb.gov.ua Generally, these reactions proceed readily to form the corresponding semicarbazide (B1199961) derivatives. grafiati.com The specific products, their structures, and yields are influenced by the reaction conditions and the nature of the substituents on the hydrazine. scispace.comgrafiati.com
Studies have highlighted a significant difference in the reaction pathways of trimethylsilyl isocyanate when reacting with organic versus organosilicon derivatives of hydrazine. grafiati.com The interaction of this compound with nitrogen nucleophiles like 1,1-dimethylhydrazine (B165182) has also been investigated. researchgate.netmolaid.com These reactions demonstrate the utility of silyl isocyanates in synthesizing more complex nitrogen-containing organosilicon compounds. In some cases, the initial adducts can undergo further transformations or rearrangements. For example, reactions with certain acetylsydnones and hydrazine can lead to the formation of dihydropyrazol-3-ones through a cycloaddition and ring-rupture process, showcasing the complex reactivity possible. clockss.org
Silyl enol ethers are versatile nucleophiles that serve as enolate equivalents in carbon-carbon bond-forming reactions. wikipedia.org Their reaction with electrophiles like isocyanates is a powerful tool for synthesis. The reaction of a silyl enol ether with an isocyanate typically involves the nucleophilic attack of the enol ether's double bond on the electrophilic carbon of the isocyanate. researchgate.net
This process can be catalyzed by Lewis acids. For instance, triflic imide (Tf₂NH) has been shown to catalyze the [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated esters, and similar principles can apply to reactions with isocyanates. orgsyn.org The catalyst is believed to activate the silyl enol ether, generating a more reactive intermediate that then engages with the electrophile. orgsyn.org Such reactions can provide access to β-keto amides or, through cycloaddition pathways, to heterocyclic structures like γ-lactams. researchgate.net The choice of reaction conditions can be critical, as there is often a lack of research on controlled, stereoselective additions of enolates to isocyanates due to the propensity of isocyanates to self-condense. researchgate.net
This table provides examples of catalyzed reactions where silyl enol ethers or related enolates act as nucleophiles.
Silyl isocyanates can be converted into the corresponding silylcarbodiimides, which are valuable reagents in their own right. This transformation typically involves the elimination of carbon dioxide from two molecules of isocyanate and is often facilitated by a catalyst. mdpi.com
One proposed mechanism for carbodiimide (B86325) formation from isocyanates in the presence of a phosphine (B1218219) oxide catalyst involves the nucleophilic attack of the catalyst's oxygen atom on the isocyanate's electrophilic carbon. mdpi.com This forms a reactive adduct. A second molecule of isocyanate then reacts with this intermediate, leading to a concerted process that forms the carbodiimide and regenerates the catalyst while releasing CO₂. mdpi.com
In the context of organometallic chemistry, it has been shown that certain metal complexes can react with trimethylsilyl isocyanate (TMSNCO) to produce bis(trimethylsilyl)carbodiimide. nih.govuu.nl This suggests that the isocyanate itself can be activated by a metal center, facilitating the dimerization and rearrangement to the carbodiimide structure. nih.gov This pathway is sometimes observed as a side reaction in the synthesis of isocyanates from metal silylamides and CO₂, as the metal complex can also activate the isocyanate product. nih.govuu.nl
Synthesis of Ureas and Carbamates via Silyl Isocyanate Intermediates
This compound is a valuable precursor for the synthesis of silicon-functionalized ureas and carbamates through nucleophilic addition reactions. vulcanchem.com It readily reacts with amines, alcohols, and hydrazines. vulcanchem.com The general reactions involve the nucleophilic attack of an amine or alcohol on the electrophilic carbon of the isocyanate group. vulcanchem.comconicet.gov.ar
The reaction with primary or secondary amines yields N,N'-disubstituted ureas. conicet.gov.ar Similarly, the reaction with alcohols produces carbamates. wikipedia.org These reactions are often efficient and can proceed under mild conditions, sometimes even without a solvent. conicet.gov.ar The resulting silyl-functionalized ureas and carbamates can serve as intermediates for various applications, including the synthesis of heat-resistant polymers and adhesion promoters. vulcanchem.com
A one-pot method for synthesizing unsymmetrical ureas and carbamates involves the in situ generation of an isocyanate intermediate, which is then trapped by an amine or an alcohol. gaylordchemical.comorganic-chemistry.orgresearchgate.net This approach avoids the isolation of the often-toxic isocyanate. gaylordchemical.com While not specific to this compound, this methodology highlights the general utility of isocyanate intermediates in urea and carbamate synthesis.
The reactivity of this compound can be significantly influenced and controlled through catalysis, enabling a broader scope of synthetic applications. Both transition metals and Lewis acids have been employed to modulate its reaction pathways.
Transition metal catalysis plays a crucial role in expanding the synthetic utility of silyl isocyanates. Various transition metals, including rhodium, have been shown to catalyze reactions involving these compounds. For instance, rhodium-catalyzed reactions can lead to the formation of oxazolidinone scaffolds through a domino ARO (alkenyl-to-allyl rearrangement)/cyclization of oxabicyclic alkenes with isocyanates. beilstein-journals.org While this example is not specific to this compound, it illustrates the potential for transition metal catalysis to facilitate complex transformations involving isocyanates.
Furthermore, transition metal catalysts are known to be effective in the reduction of amides with silanes to produce amines and disiloxanes, with metal carbonyls like Mo(CO)6 being active catalysts. researchgate.net The insertion of isocyanides, which are structurally related to isocyanates, into various bonds is another area where transition metal catalysis has been extensively studied. sioc-journal.cn These catalytic systems offer pathways to construct diverse molecular architectures that could potentially be adapted for reactions with this compound.
Role of Lewis Acid Catalysis in this compound Transformations
Lewis acids are effective catalysts for a variety of organic transformations by activating substrates towards nucleophilic attack. wikipedia.org In the context of isocyanates, Lewis acids can enhance their electrophilicity, thereby facilitating reactions with weak nucleophiles. Boron-based Lewis acids, for example, have been utilized in the decarbonylation of isocyanates and in the chemo- and regio-selective amidation of indoles with isocyanates. nih.govnih.govcardiff.ac.uk
Specifically, Lewis acids can coordinate to the oxygen or nitrogen atom of the isocyanate group, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic addition. This activation is crucial for reactions that might otherwise be slow or inefficient. For instance, Lewis acid catalysis is instrumental in intramolecular reactions of oxocarbenium ions with propargylsilanes. researchgate.net The application of Lewis acids like BCl3 has been shown to be highly effective in promoting the N-carboxamidation of unprotected indoles with isocyanates, yielding the desired products in high yields. cardiff.ac.uk
Polymerization and Oligomerization Tendencies of Silyl Isocyanates
Silyl isocyanates, including this compound, are important building blocks in polymer chemistry due to their ability to participate in polymerization and crosslinking reactions. Their reactivity allows for the synthesis of a variety of polymeric materials with tailored properties.
Precursors for Polyurethane and Non-Isocyanate Polyurethane (NIPU) Synthesis
Polyurethanes are a significant class of polymers typically synthesized from the reaction of diisocyanates with polyols. wikipedia.org While traditional polyurethane synthesis often involves hazardous isocyanates like MDI and TDI, there is growing interest in safer alternatives. mdpi.com Silyl isocyanates can serve as precursors in these polymerization reactions. vulcanchem.com
Non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs), represent a more sustainable approach to polyurethane synthesis. specificpolymers.comchemisgroup.us A common route to NIPUs involves the reaction of poly-cyclic carbonates with poly-amines. specificpolymers.comnih.gov Although this is the predominant NIPU pathway, the versatility of silyl isocyanates suggests their potential role in alternative NIPU synthetic strategies. The development of NIPUs addresses the environmental and health concerns associated with conventional polyurethane production. rsc.orgresearchgate.net
Crosslinking Reactions in Polymeric Systems Involving Silyl Isocyanates
Crosslinking is a process that forms covalent bonds between polymer chains, resulting in a three-dimensional network structure that enhances the material's rigidity, hardness, and melting point. libretexts.org Isocyanates are widely used as crosslinking agents for various polymers, including polyesters and polyethers. cranfield.ac.uk
Isocyanide-Based Polymerization Approaches
Extensive research of publicly available scientific literature and chemical databases did not yield any specific information regarding the isocyanide-based polymerization of this compound. The existing body of research primarily focuses on other polymerization routes for isocyanates and separate polymerization methods for isocyanides.
Isocyanates, including organosilicon isocyanates, are known to undergo polymerization through various mechanisms such as anionic polymerization, coordination polymerization, and cyclotrimerization to form polyisocyanates or polyisocyanurates. mdpi.comwikipedia.org These processes typically involve catalysts and initiators that activate the N=C=O group of the isocyanate monomer. mdpi.com
Similarly, isocyanides (isonitriles) are known to polymerize, often through insertion reactions mediated by transition metal complexes, to form polyisocyanides, which have a poly(iminomethylene) structure. scilit.com Research in this area has explored the use of various catalysts to control the polymerization and the helical structure of the resulting polymers.
Multicomponent reactions involving both isocyanides and isocyanates have been reported, leading to the formation of various heterocyclic compounds or polymers through complex reaction pathways. arkat-usa.orgchemrxiv.orgchemrxiv.org These reactions, however, represent a distinct class of chemical transformations and are not classified as a direct isocyanide-based polymerization of an isocyanate monomer.
There is a notable absence of studies describing a polymerization mechanism where an isocyanide is used to initiate or propagate the polymerization of this compound. The distinct reactivity profiles of the isocyanate (R-N=C=O) and isocyanide (R-N≡C) functional groups mean they participate in different types of polymerization reactions under typical conditions. wikipedia.org While reactions between silyl compounds and isocyanates, and separately, reactions involving isocyanides are well-documented, the specific "isocyanide-based polymerization" of this compound does not appear to be a recognized or reported polymerization strategy.
Therefore, no detailed research findings or data tables on this specific topic can be provided.
Vibrational Spectroscopy for Comprehensive Molecular Analysisresearchgate.netmvpsvktcollege.ac.innih.govlibretexts.orgnih.gov
Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FTIR) techniques, serves as a powerful tool for the in-depth analysis of molecular structure, bonding, and dynamics. In the context of this compound, these methods provide critical insights into its conformational landscape, the identification of key functional groups, and its behavior under thermal stress.
Raman Spectroscopy for Conformational Studies and Vibrational Assignmentsresearchgate.net
Raman spectroscopy has been instrumental in elucidating the conformational properties and assigning the vibrational modes of this compound. researchgate.net Studies of the compound in gaseous, liquid, and solid states have provided a wealth of data. The low-wavenumber Raman spectrum of gaseous this compound is particularly revealing, showing a significant number of Q-branches for the SiNC(O) bend. This observation is consistent with a nearly linear SiNCO moiety. researchgate.net
Key vibrational modes identified through Raman spectroscopy include the Si-N=C bend, which was observed in the gaseous state at 37 cm⁻¹ with its overtone at 84 cm⁻¹. researchgate.net This low-frequency, high-amplitude bending vibration is a significant feature of the molecule's dynamics. A comprehensive vibrational assignment has been proposed based on Raman and infrared spectral intensities, infrared band contours, and depolarization ratios, supported by normal coordinate calculations. researchgate.net
Vibrational Mode
Raman Shift (cm⁻¹)
State
Si-N=C bend
37
Gas
Si-N=C bend (overtone)
84
Gas
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Thermal Stability Assessmentsresearchgate.netnih.govspectroscopyonline.comrsc.orgresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within this compound and assessing its thermal stability. The infrared spectra, typically recorded over a range of 3500 to 400 cm⁻¹, reveal characteristic absorption bands that correspond to specific molecular vibrations. researchgate.net
The most prominent feature in the FTIR spectrum of an isocyanate is the strong and broad absorption band corresponding to the asymmetric stretch of the -N=C=O group, which typically appears in the 2280–2240 cm⁻¹ region. spectroscopyonline.com This intense absorption is a definitive marker for the isocyanate functionality. Other important vibrations include the Si-H stretch, which gives rise to a weak intensity band around 2160 cm⁻¹, and the NCO antisymmetric stretch at approximately 1320 cm⁻¹. vulcanchem.com
FTIR is also employed to study the thermal decomposition of related polyurethane systems, providing insights into the stability of the urethane (B1682113) linkages formed from isocyanates. rsc.orgresearchgate.netmdpi.com The disappearance of the characteristic isocyanate band and the appearance of new bands can be monitored to understand the degradation pathways. paint.org For instance, the thermal decomposition of polyurethanes often begins with the dissociation of the urethane linkage into isocyanates and alcohols. researchgate.net
Functional Group/Vibration
Approximate FTIR Frequency (cm⁻¹)
-N=C=O asymmetric stretch
2280–2240
Si-H stretch
2160
NCO antisymmetric stretch
1320
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidationsrsc.orgrsc.orggoogle.comcsic.esarxiv.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic elucidation of chemical compounds, including this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and other relevant nuclei spectra, detailed information about the molecular structure and environment of the atoms can be obtained.
In the context of silyl isocyanates, ¹H NMR is used to follow the progress of reactions, such as the synthesis of trimethylsilyl isocyanate, by observing the disappearance of starting material signals and the appearance of product signals. For example, the signal for the CH₃SiCl group at 0.42 ppm disappears while the signal for the CH₃SiNCO group appears at 0.25 ppm. google.com ¹³C NMR spectroscopy is also valuable for identifying isocyanate derivatives. researchgate.net While ¹³C NMR offers a better signal-to-noise ratio, ¹⁵N NMR has been found to be even more useful for the identification of various isocyanate derivatives. researchgate.net
Variable Temperature NMR for Dynamic Process Characterizationacs.org
Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes within molecules, such as conformational changes and intermolecular exchange. By recording NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes.
While specific VT NMR studies on this compound are not detailed in the provided context, the principles of this technique are widely applied to understand the conformational dynamics of cyclic and acyclic molecules. acs.org For example, in the study of 1,2-cycloundecadiene, dynamic NMR spectroscopy was used to determine the free-energy barriers for the interconversion between different conformers. acs.org Such studies provide crucial information about the flexibility and energetic landscape of molecules.
Gas-Phase Structural Determination by Electron Diffractionresearchgate.netrsc.org
Gas-phase electron diffraction is a primary technique for determining the precise molecular structure of volatile compounds like this compound. This method provides accurate measurements of bond lengths and angles in the gaseous state, free from intermolecular interactions present in the condensed phases.
Electron diffraction studies have determined that at room temperature, this compound exists predominantly as a single conformer where the NCO group eclipses the Si-H bond. rsc.org The Si-N=C skeleton was found to be bent, with an angle of 153.5(13)°. However, ab initio calculations suggest that this apparent bending is likely a "shrinkage effect" due to a very low-frequency, high-amplitude bending vibration, and the equilibrium structure is likely linear or quasi-linear. researchgate.netrsc.org
Structural Parameter
Value (pm/degrees)
r(Si–N)
171.9(5)
r(Si–C)
185.8(3)
r(N=C)
121.8(4)
r(C=O)
115.5(4)
angle(NSiC)
111.2(25)
angle(CSiC)
113.3(50)
angle(Si–N=C)
153.5(13)
Data from gas-phase electron diffraction study. rsc.org
Computational Chemistry for Electronic Structure and Reactivity Predictionresearchgate.netresearchgate.netjatm.com.brmdpi.comrsc.org
Computational chemistry provides powerful tools to investigate the electronic structure, stability, and reactivity of molecules like this compound. Methods such as ab initio calculations and density functional theory (DFT) are used to predict molecular properties and reaction mechanisms.
Ab initio calculations, specifically using the MP2(full) method with various basis sets, have been employed to predict the structural parameters, conformational stability, and vibrational frequencies of this compound. researchgate.net These calculations support the experimental findings from vibrational spectroscopy, indicating a nearly linear SiNCO moiety. researchgate.net Computational studies have also been crucial in understanding the reactivity of isocyanates. For instance, the higher reactivity of aromatic diisocyanates compared to aliphatic ones in the formation of polyurethanes has been attributed to a lower kinetic stability, as revealed by calculations of the transition state energies. jatm.com.br Furthermore, computational analysis has been used to understand the selectivity in reactions such as the hydroboration of isocyanates, where the stability of the catalyst resting state was shown to be a key factor. rsc.org These theoretical approaches are invaluable for rationalizing experimental observations and predicting the behavior of complex chemical systems. researchgate.netmdpi.com
Table of Mentioned Compounds
Compound Name
This compound
Trimethylsilyl isocyanate
Dimethyldichlorosilane
Dimethylchlorosilyl isocyanate
Dimethylsilyl diisocyanate
Ethyltrichlorosilane
Trimethylbromosilane
Difluorothiophosphoryl isocyanate
1,2-cycloundecadiene
Toluene diisocyanate (TDI)
Isophorone diisocyanate (IPDI)
1,4-phenylene diisocyanate (PDI)
p-tolyl isocyanate
4-NC-C6H4NCO
4-F3C-C6H4NCO
3-O2N-C6H4NCO
iPrNCO
Glycidyl azide polymer (GAP)
Hexamethylene diisocyanate (HDI)
1,1'-methanediylbis(4-isocyanatobenzene) (MDI)
Ab Initio Calculations for Molecular Geometries and Potential Energy Surfaces
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are fundamental in determining detailed molecular structures and properties. numberanalytics.com These calculations can optimize molecular geometries to predict bond lengths and angles with high accuracy. numberanalytics.com
This linearity is supported by ab initio calculations, which show that the potential energy surface (PES) for the SiNC bending is very shallow, meaning all possible orientations of the isocyanate group relative to the silyl group have nearly the same energy. researchgate.net A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. utoronto.canih.gov The discrepancy with the electron diffraction data is believed to be a result of a "shrinkage effect," an apparent shortening of bonds in a linear chain caused by bending vibrations. researchgate.net Based on these combined experimental and theoretical results, a proposed adjusted structure for this compound has been reported. researchgate.net
Table 1: Selected Structural Parameters of this compound from Electron Diffraction Data researchgate.net
Parameter
Value
r(Si–N)
171.9(5) pm
r(Si–C)
185.8(3) pm
r(N=C)
121.8(4) pm
r(C=O)
115.5(4) pm
∠Si–N–C
153.5(13)°
∠CSiC
113.3(50)°
Density Functional Theory (DFT) for Electronic Structure, Bonding, and Reactivity
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgmpg.de It uses the electron density, a function of only three spatial coordinates, as its fundamental variable, making it computationally less expensive than traditional wavefunction-based methods. mpg.descispace.com
Electronic Structure and Reactivity
DFT calculations are instrumental in exploring the reactivity of molecules like this compound. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into how the molecule interacts with other chemical species. researchgate.net The energy and shape of these orbitals determine the molecule's nucleophilic and electrophilic character. Furthermore, DFT can be used to compute global reactivity descriptors and generate molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions, thereby identifying likely sites for chemical attack. researchgate.net For isocyanates, the carbon atom of the NCO group is a primary electrophilic site, a feature that can be quantified and visualized using these methods.
Reactivity
DFT is widely used to study the mechanisms of chemical reactions. nih.gov For isocyanates, a common reaction is the addition of a nucleophile, such as an alcohol, to form a urethane. nih.gov Computational studies on related systems have shown that this reaction likely proceeds through the addition of the nucleophile's hydroxy group to the C=N double bond of the isocyanate, rather than the C=O bond. nih.gov DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates, and providing a detailed energy profile of the reaction. nih.govmaterialssquare.com
Quantum Chemical Analysis of Bonding Characteristics and Reaction Energetics
Quantum chemical analysis encompasses a range of computational techniques, including both ab initio and DFT methods, to provide a deep understanding of chemical bonding and the energy changes associated with chemical reactions. polimi.itarxiv.org
Bonding Characteristics
Beyond NBO analysis, more advanced topological methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT-calculated electron densities. researchgate.net QTAIM analyzes the topology of the electron density to define atoms and the bonds between them, characterizing the nature of the chemical interactions (e.g., covalent, ionic, or charge-shift) based on properties at the bond critical points. researchgate.net This allows for a rigorous, quantitative description of the bonding in this compound.
Table 2: Conceptual Representation of Energetic Data from Quantum Chemical Calculations for a Reaction mdpi.com
Species
Description
Relative Energy (kJ/mol)
Reactants
Starting Materials
0 (Reference)
Transition State (TS)
Highest energy point on the reaction path
Activation Energy (ΔE‡)
Products
Final Materials
Reaction Energy (ΔErxn)
Theoretical Investigations into the Distorted sp Carbon Center in Isocyanates
The isocyanate functional group (R-N=C=O) presents a structural puzzle. chemrxiv.orgresearchgate.net The central carbon atom is typically described as sp-hybridized, which would imply a linear N=C=O geometry of 180°. However, experimental and theoretical studies show a significant deviation from linearity. chemrxiv.orgresearchgate.netwikipedia.org
Comprehensive theoretical investigations using both DFT and wavefunction-based methods have been conducted to reveal the stereoelectronic origin of this distortion. chemrxiv.orgresearchgate.net These studies propose that the conventional depiction of orthogonal sigma and pi bonds is insufficient. chemrxiv.orgresearchgate.net Instead, a valence bond framework describing the N=C and C=O bonds as bent, or "banana," bonds provides a more physically reasonable picture. chemrxiv.orgresearchgate.net
Spectroscopic Characterization
The structure of dimethylsilyl diisocyanate can be confirmed using standard spectroscopic techniques, which identify its key functional groups.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the isocyanate group. nih.gov Dimethylsilyl diisocyanate exhibits a strong, characteristic absorption band for the asymmetric stretching vibration of the –N=C=O group, typically found in the 2250–2280 cm⁻¹ region. google.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : A proton NMR spectrum would show a single, sharp resonance corresponding to the six equivalent protons of the two methyl groups attached to the silicon atom.
¹³C NMR : A carbon-13 NMR spectrum would show distinct signals for the methyl carbons and the carbonyl carbon of the isocyanate group.
²⁹Si NMR : A silicon-29 (B1244352) NMR spectrum provides direct evidence for the silicon environment. For dimethyldichlorosilane precursors functionalized with organic linkers, the D² (R₂SiO₂) silicon signal appears in the range of -15 to -23 ppm. researchgate.net A similar chemical shift would be expected for dimethylsilyl diisocyanate.
Reactivity and Research Applications
The reactivity of dimethylsilyl diisocyanate is dominated by the electrophilic nature of the isocyanate groups. wikipedia.org These groups readily react with a wide range of nucleophiles, making the compound a valuable precursor in materials science.
Polymer Synthesis : The most significant application is in the synthesis of silicon-containing polymers. mdpi.com Reacting with diols (dialcohols) produces polyurethanes, while reaction with diamines yields polyureas. wikipedia.org The incorporation of the dimethylsilyl unit into the polymer backbone can impart properties such as increased thermal stability, hydrophobicity, and flexibility. scirp.org
Crosslinking and Surface Modification : As a difunctional molecule, it can act as a crosslinker to create network polymers with tailored mechanical properties. cfmats.com It is also used as an adhesion promoter or coupling agent. The silane (B1218182) portion can bond to inorganic surfaces like glass or metal oxides, while the isocyanate groups can react with and covalently bond to an organic polymer matrix, creating a durable interface between the two materials. cfmats.com
Applications of Dimethylsilyl Isocyanate in Advanced Organic Synthesis and Materials Science
Dimethylsilyl Isocyanate as a Versatile Synthetic Reagent and Building Block
The reactivity of the isocyanate group makes this compound a valuable reagent for introducing nitrogen-containing functionalities into organic molecules. It participates in a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.
Elaboration of Nitrogen-Containing Heterocyclic Compounds and Derivatives
Isocyanates and their related compounds, isocyanides, are established as crucial building blocks in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netmdpi.comgoogle.com The isocyanate group can react with various nucleophiles in cyclization reactions to form a wide array of heterocyclic systems. For instance, reactions involving silylenes and isocyanates have been shown to produce silicon-containing heterocycles, such as four-membered Si₂O₂ rings, through cleavage of the C=O bond. nih.gov While isocyanates in general are widely used, specific, documented examples of this compound in cascade reactions for the synthesis of complex nitrogen heterocycles are not extensively detailed in prominent literature. researchgate.net However, based on the known reactivity of the isocyanate functional group, it is a chemically plausible reagent for such transformations.
This compound serves as a direct precursor in the synthesis of both carbodiimides and ureas, which are themselves important functional groups and reagents in organic chemistry.
The formation of ureas is a straightforward and high-yield reaction involving an isocyanate and an amine. researchgate.net The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, resulting in a stable urea linkage. This reaction typically proceeds efficiently at room temperature without the need for a catalyst. researchgate.net
Carbodiimides are synthesized from isocyanates through a catalytic dehydration reaction that involves the coupling of two isocyanate molecules and the elimination of carbon dioxide (CO₂). researchgate.netresearchgate.net This conversion is often facilitated by catalysts such as phosphine (B1218219) oxides and can be reversible. researchgate.net Carbodiimides are widely used as activating agents in peptide synthesis and as stabilizers in polymers like polyesters and polyurethanes to prevent hydrolytic degradation. researchgate.netrsc.org
Table 1: General Synthetic Pathways Involving Isocyanates
Integration into Functional Polymeric and Advanced Materials
The bifunctional nature of this compound allows it to be incorporated into polymers to create advanced materials with tailored properties. The silyl (B83357) group can impart characteristics such as thermal stability, flexibility, and hydrophobicity, while the isocyanate group provides a reactive site for polymerization or grafting.
Role as Precursors in Polyurethane and Polyimide Formulations
Isocyanates are fundamental monomers in the production of polyurethanes and polyimides, two classes of high-performance polymers. nih.govmdpi.com
Polyurethanes: Polyurethanes are produced through the polyaddition reaction of diisocyanates with polyols. nih.gov The incorporation of silicon into the polymer backbone, for example by using silyl-functionalized isocyanates, can create organic-inorganic hybrid materials. google.com These silylated polyurethanes often exhibit enhanced thermal and mechanical properties compared to their conventional counterparts. google.com Silyl-terminated polymers can offer advantages over traditional polyurethane systems, such as avoiding the release of gas during curing. The structure of the isocyanate used (e.g., aromatic vs. aliphatic) significantly impacts the final properties of the polyurethane, including its mechanical strength, flexibility, and adhesion. mdpi.comnih.gov
Table 2: Influence of Isocyanate Structure on Polyurethane Properties
Isocyanate Type
General Characteristics
Resulting Polymer Properties
Representative Monomers
Aromatic
Higher reactivity due to electron-withdrawing effects. mdpi.com
Rigid, strong materials with good thermal stability. Often used for foams and elastomers. mdpi.com
Flexible, excellent UV stability (non-yellowing), good weatherability. Used in coatings and adhesives. mdpi.com
HDI, IPDI, HMDI
Silyl-Functionalized
Dual reactivity; can introduce inorganic character.
Hybrid materials with potentially enhanced thermal stability, flexibility, and hydrophobicity. google.com
This compound
Polyimides: Polyimides are known for their exceptional thermal stability and mechanical strength. rsc.org One synthetic route to polyimides involves the reaction of diisocyanates with dianhydrides. rsc.orgmdpi.com Using a silicon-containing isocyanate like this compound in this process allows for the synthesis of poly(siloxane-imide)s. These materials blend the thermal resistance of polyimides with the flexibility and low glass transition temperature of polysiloxanes, making them suitable for applications in microelectronics and aerospace.
Application as Modifying Agents for Organic Polymers and Surfaces
Isocyanate silanes are effective agents for modifying the surfaces of both organic polymers and inorganic substrates. hengdasilane.com These molecules act as molecular bridges, improving adhesion and altering surface characteristics. hengdasilane.com this compound can function as such a modifying agent through two mechanisms:
Isocyanate Reactivity : The -N=C=O group readily reacts with active hydrogen atoms present in functional groups like hydroxyls (-OH) and amines (-NH₂) on the surface of materials, forming stable covalent urethane (B1682113) or urea linkages. hengdasilane.com
Silyl Group Reactivity : The dimethylsilyl group can interact with surface hydroxyls, particularly on inorganic materials like glass and metals, to form siloxane bonds (Si-O-Surface), further anchoring the molecule. hengdasilane.com
This dual functionality makes it an excellent adhesion promoter between dissimilar materials, such as plastics and metals or glass. hengdasilane.com Furthermore, the dimethylsilyl moiety can impart hydrophobicity and increase the weatherability of the modified surface.
Development of Stimuli-Responsive Polymer Architectures
Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their environment. rsc.org These stimuli can include temperature, pH, light, or the presence of specific chemicals. rsc.orgrsc.org
While direct applications of this compound in stimuli-responsive polymers are an emerging area, its chemical structure offers significant potential. By incorporating this compound into a polymer backbone, it is possible to introduce hydrolytically sensitive bonds. For example, if the isocyanate group reacts with a hydroxyl group on another monomer to form a urethane linkage, a silyl ether-type bond (Si-O-C) may be formed or be present elsewhere in the structure. Such bonds can be susceptible to cleavage under specific pH conditions. This could lead to a change in the polymer's solubility, swelling behavior, or even cause degradation of the polymer network in a controlled manner. This potential for creating pH-responsive materials makes this compound a promising candidate for the design of advanced drug delivery systems, sensors, and self-healing materials. researchgate.net
Expanding Frontiers in Organosilicon Chemistry Beyond Traditional Polymer Applications
The versatility of organosilicon compounds extends far beyond their well-established roles in polymer science. The unique reactivity of silicon-element bonds, combined with the diverse chemical transformations of functional groups like isocyanates, opens up new avenues for the creation of highly specialized and complex molecular structures. This compound, in particular, emerges as a promising reagent in these expanding frontiers, offering novel pathways for the synthesis of unique organophosphorus species and the intricate functionalization of complex molecular architectures.
The synthesis of silyl-substituted phosphanide species, which are organophosphorus compounds containing a silicon-phosphorus bond, is a field of significant interest due to their unique electronic and steric properties. These compounds serve as valuable ligands in coordination chemistry and as building blocks for novel phosphorus-containing materials. While the direct reaction of this compound with phosphide (B1233454) precursors to generate silyl-substituted phosphanides is a specialized and less commonly documented approach, the fundamental principles of nucleophilic attack on silicon centers suggest its potential as a synthetic strategy.
Traditionally, silylphosphanides are synthesized through the reaction of a phosphide source, such as lithium diphenylphosphide (LiPPh₂), with a halosilane, like chlorotrimethylsilane (B32843) (Me₃SiCl). In this reaction, the nucleophilic phosphorus atom displaces the halide on the silicon, forming a stable Si-P bond.
A hypothetical reaction pathway for the synthesis of a silyl-substituted phosphanide using this compound would involve the nucleophilic phosphide attacking the electrophilic silicon atom of the isocyanate. This reaction would likely proceed via a nucleophilic substitution mechanism. The isocyanate group, being a pseudo-halogen, could potentially be displaced by the phosphide nucleophile. However, the reactivity of the isocyanate group itself towards nucleophiles presents a competing reaction pathway, where the phosphide could attack the carbonyl carbon of the isocyanate to form a phosphinecarboxamide-type species. The outcome of the reaction would be highly dependent on the reaction conditions, including the nature of the phosphide, the solvent, and the temperature.
Table 1: Comparison of Reagents for Silylphosphanide Synthesis
Potential nucleophilic substitution with a phosphide
Could offer alternative reactivity and milder conditions
Competing reaction at the isocyanate carbonyl group
Detailed research into the reaction of lithium (2,4,6-tri-tert-butylphenyl)silylphosphides with haloforms has shown the formation of secondary phosphines resulting from a formal insertion of a carbene into the P-Si bond, highlighting the complex reactivity of these species arkat-usa.org. While not directly involving this compound, this demonstrates the potential for novel transformations in silylphosphanide chemistry. Further investigation is required to fully explore the synthetic utility of this compound in generating novel silyl-substituted phosphanide species and to understand the factors that would favor the desired Si-P bond formation over competing reaction pathways.
Functionalization of Complex Molecular Architectures through Silyl Isocyanate Linkages
The construction of complex molecular architectures, such as dendrimers, macrocycles, and functionalized polymers, relies on the development of efficient and versatile linking strategies. Bifunctional reagents, which possess two reactive sites, are particularly valuable in this context as they allow for the connection of multiple molecular building blocks. nih.govresearchgate.net this compound, with its reactive isocyanate group and the potential for transformations at the silicon center, presents an intriguing candidate for a bifunctional linker.
The isocyanate group is well-known for its efficient and often catalyst-free reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate (B1207046), and thiocarbamate linkages, respectively. acs.orgnih.gov This reactivity has been extensively utilized in polymer chemistry and for the functionalization of bioactive molecules. mdpi.comresearchgate.netutwente.nl
The dimethylsilyl moiety can act as a stable, covalent linking unit within a larger molecular structure. The synthesis of silicon-containing dendrimers and hyperbranched polymers often utilizes reactions like hydrosilylation and Grignard reactions to build up the dendritic framework. researchgate.netmdpi.comrsc.orgresearchgate.net While not directly employing isocyanates, these examples demonstrate the utility of silicon-based scaffolds in creating complex, three-dimensional structures.
The concept of using a silyl isocyanate linkage to functionalize complex architectures involves a two-step approach. First, a molecular building block containing a nucleophilic group (e.g., an amine or alcohol) can be reacted with this compound to form a silyl-functionalized intermediate. This intermediate now possesses a reactive site at the silicon atom, which can be further elaborated to connect to other parts of the molecular architecture.
For instance, a bifunctional molecule containing both a nucleophilic group and a latent reactive site for connection to a larger structure could be selectively reacted with this compound. This would introduce a dimethylsilyl group that could then participate in subsequent synthetic transformations to build up the complex architecture.
Table 2: Potential Applications of this compound as a Linker
Application
Description
Key Reaction
Dendrimer Synthesis
Linking dendritic branches to a core or to each other.
Isocyanate reaction with peripheral functional groups of dendrons.
Macrocycle Formation
Cyclization of linear precursors containing terminal nucleophiles.
Intramolecular reaction of a terminal nucleophile with the isocyanate.
Polymer Functionalization
Grafting of functional side chains onto a polymer backbone.
Reaction of isocyanate with functional groups along the polymer chain.
Bioconjugation
Linking of bioactive molecules to carriers or surfaces.
Reaction of isocyanate with amine or hydroxyl groups on biomolecules.
While specific, documented examples of using this compound for these exact applications are scarce in the current literature, the underlying chemical principles are well-established. The development of synthetic methodologies that leverage the dual reactivity of silyl isocyanates could provide a powerful new tool for the construction of advanced materials and complex molecular systems.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying dimethylsilyl isocyanate in reaction mixtures, and how do their methodological approaches differ?
Gas Chromatography (GC) with indirect methods (e.g., derivatization using n-dibutylamine) is advantageous for thermally labile isocyanates, as it avoids decomposition by analyzing unreacted derivatizing agents. This method allows standardization without requiring pure isocyanate reference materials .
High-Performance Liquid Chromatography (HPLC) is preferred for non-volatile isocyanates, offering high sensitivity (reporting limits as low as 0.02 µg) and compatibility with complex matrices .
Titration is less precise due to subjective endpoint determination and limited to single measurements per sample. GC and HPLC provide higher reproducibility through internal standards and automation .
Q. How can researchers ensure accurate characterization of this compound’s molecular structure and purity during synthesis?
Spectroscopic Techniques : Use NMR (¹H/¹³C) to confirm functional groups (e.g., isocyanate peak at ~2250–2275 cm⁻¹ in IR) and assess purity via integration ratios. Mass spectrometry (MS) validates molecular weight .
Chromatographic Methods : Pair GC or HPLC with pure reference standards to quantify impurities. For novel compounds, provide detailed experimental protocols (e.g., column conditions, retention times) to enable reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Engineering Controls : Use fume hoods to minimize inhalation exposure. Implement moisture-free environments to prevent unintended reactions .
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Avoid contact with amines or alcohols to prevent exothermic reactions .
Waste Management : Quench residual isocyanate with ethanol/water mixtures before disposal to ensure inertness .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in kinetic data when studying this compound’s reaction pathways?
Sensitivity Analysis : Identify rate-determining steps by perturbing rate constants in kinetic models. Compare simulated species profiles (e.g., via closed reactor pyrolysis) with experimental data to validate mechanisms .
Cross-Validation : Use multiple detection methods (e.g., FTIR for intermediates, GC-MS for products) to reconcile discrepancies in species concentrations .
Q. How should researchers design experiments to optimize the isocyanate index in polymer synthesis while avoiding premature cross-linking?
Parameter Screening : Conduct DOE (Design of Experiments) to balance isocyanate index (e.g., 0.85–1.1) against foam density and brittleness. Monitor gelation times to prevent oversaturation .
In Situ Monitoring : Employ rheometry to track viscosity changes during polymerization, ensuring controlled cross-linking without phase separation .
Q. In computational modeling of this compound’s combustion, how can discrepancies between simulated and experimental species profiles be addressed?
Mechanism Refinement : Expand reaction networks by merging validated sub-mechanisms (e.g., light hydrocarbon oxidation) with DFT-calculated pathways for isocyanate decomposition .
Uncertainty Quantification : Apply Bayesian optimization to adjust activation energies and pre-exponential factors, prioritizing reactions with high sensitivity indices .
Q. How can researchers mitigate interference from co-eluting compounds during indirect GC analysis of this compound?
Column Optimization : Use polar stationary phases (e.g., DB-WAX) to improve resolution between derivatized isocyanates and impurities. Validate separation via spiked controls .
Mass Spectrometry Coupling : Replace FID detectors with MS for selective ion monitoring (SIM), enhancing specificity in complex mixtures .
Methodological Notes
Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including raw chromatograms, spectral assignments, and computational input files as supplementary data .
Reproducibility : Document reaction conditions (e.g., humidity, catalyst loading) to enable cross-lab validation, particularly for moisture-sensitive isocyanates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.